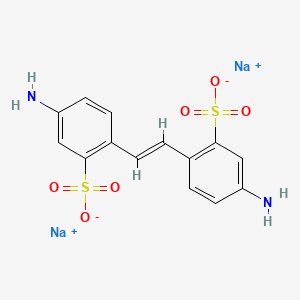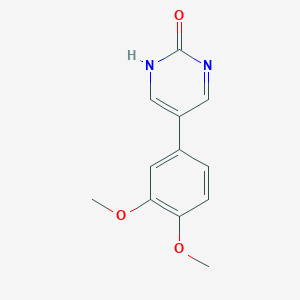![molecular formula C18H20N2O B6285926 1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone CAS No. 300801-70-1](/img/structure/B6285926.png)
1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone, also known as 1-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)ethanone, is a quinoline derivative with a wide range of applications in scientific research. It is a colorless solid that has been extensively studied for its pharmacological and biochemical properties. The structure of 1-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)ethanone is shown in Figure 1.
Applications De Recherche Scientifique
1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)ethanone has a wide range of applications in scientific research. It has been used to study the roles of the enzyme monoamine oxidase B (MAO-B) in the metabolism of neurotransmitters. It has also been used to investigate the role of the enzyme tyrosine hydroxylase in the biosynthesis of dopamine. In addition, it has been used to study the effects of monoamine oxidase inhibitors on the metabolism of neurotransmitters.
Mécanisme D'action
1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)ethanone acts as a reversible inhibitor of monoamine oxidase B (MAO-B). MAO-B is an enzyme that is responsible for the metabolism of neurotransmitters such as dopamine and serotonin. By inhibiting MAO-B, this compound(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)ethanone increases the levels of these neurotransmitters in the brain. This can lead to a variety of effects, including improved mood and cognitive performance.
Biochemical and Physiological Effects
This compound(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)ethanone has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been found to increase the levels of dopamine in the brain, which can lead to improved mood and cognitive performance. It has also been shown to reduce anxiety and improve sleep quality. In addition, it has been found to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)ethanone has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be used to study the effects of MAO-B inhibition on neurotransmitter metabolism. However, there are some limitations to its use. For example, it is not approved for use in humans, and its effects on humans have not been thoroughly studied.
Orientations Futures
The potential applications of 1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)ethanone are still being explored. Future research could focus on the effects of MAO-B inhibition on mood and cognition in humans. In addition, further studies could be conducted to investigate the effects of this compound(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)ethanone on other aspects of physiology, such as inflammation and oxidative stress. Finally, further research could be conducted to investigate the potential therapeutic applications of this compound(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)ethanone, such as the treatment of depression and anxiety.
Méthodes De Synthèse
1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)ethanone can be synthesized via a three-step reaction. The first step involves the reaction of 2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone with phenylhydrazine to form 1-(2-methyl-4-phenylhydrazinyl)-3,4-dihydroquinolin-1(2H)-yl)ethanone. This is followed by the reaction of the intermediate with formaldehyde to form 1-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)ethanone. The final step is the purification of the compound.
Propriétés
IUPAC Name |
1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-13-12-17(19-15-8-4-3-5-9-15)16-10-6-7-11-18(16)20(13)14(2)21/h3-11,13,17,19H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJVGQHTXJHUEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(6-Aminopyridin-3-yl)phenyl]acetamide, 95%](/img/structure/B6285860.png)

![{2-[(3-Methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}amine dihydrochloride hydrate; 95%](/img/structure/B6285874.png)





![6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one](/img/structure/B6285918.png)
![[2-(1H-Indol-3-yl)ethyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride](/img/structure/B6285929.png)
![4-Bromo-2-{(e)-[(3-methoxyphenyl)imino]methyl}phenol; >90%](/img/structure/B6285939.png)
